

Introduction: The Strategic Value of the Chloropyridine-Morpholine Scaffold

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Compound of Interest

Compound Name: **4-(2-Chloropyridin-3-yl)morpholine**

Cat. No.: **B1522599**

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In the landscape of modern medicinal chemistry and drug discovery, certain molecular scaffolds consistently emerge as privileged structures due to their favorable pharmacokinetic properties and versatile reactivity. The morpholine ring is a quintessential example, widely recognized for enhancing aqueous solubility and metabolic stability in drug candidates.[\[1\]](#)[\[2\]](#) When coupled with a functionalized aromatic system like 2-chloropyridine, the resulting molecule, **4-(2-Chloropyridin-3-yl)morpholine** (CAS: 54231-44-6), becomes a highly valuable and reactive building block for creating libraries of novel compounds.[\[1\]](#)

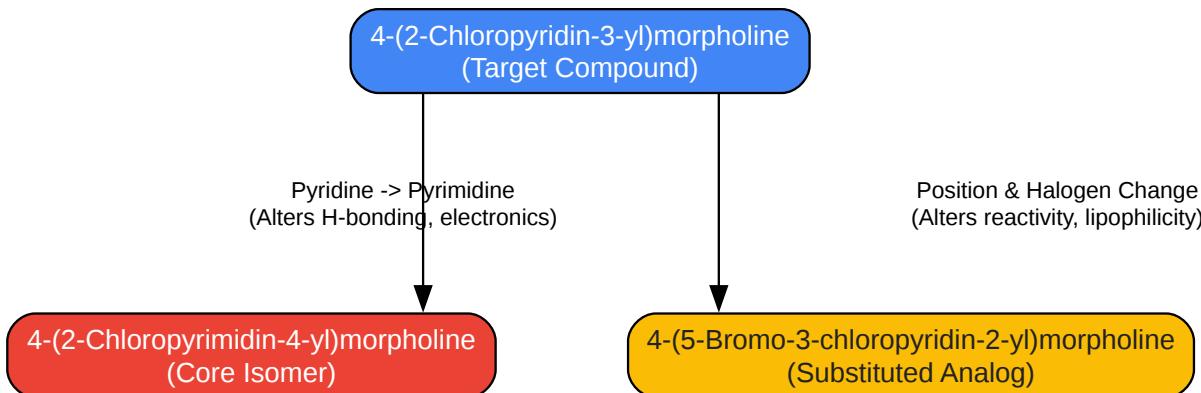
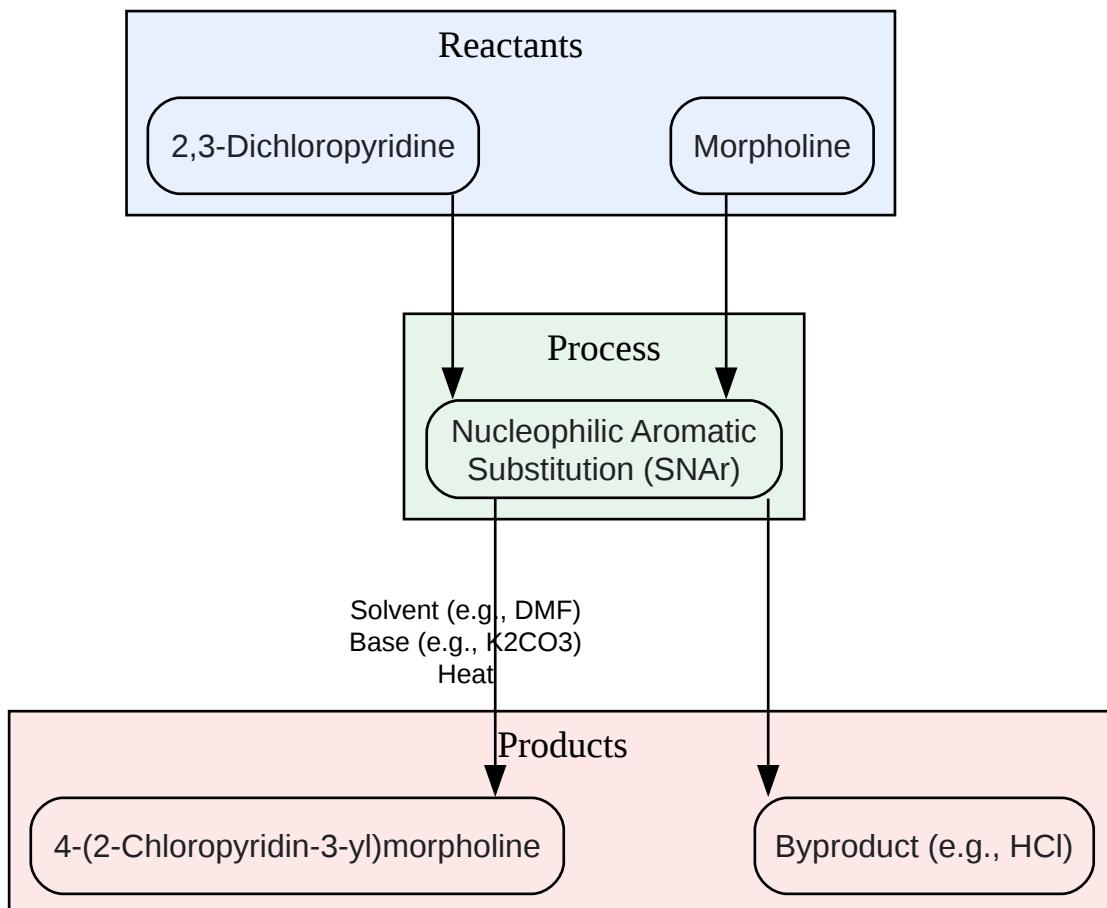
This guide provides a comprehensive overview of the essential characterization data for **4-(2-Chloropyridin-3-yl)morpholine**. We will delve into its primary synthetic route, explain the rationale behind the expected outcomes of key analytical techniques, and compare its structural features to relevant alternatives. The protocols and data presented herein are designed to equip researchers, scientists, and drug development professionals with the practical insights needed to confidently synthesize, verify, and utilize this versatile intermediate.

Synthesis: A Mechanistic Approach to C-N Bond Formation

The most direct and established method for synthesizing **4-(2-Chloropyridin-3-yl)morpholine** is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[\[1\]](#) This pathway is highly effective due to the electronic properties of the pyridine ring. The ring nitrogen acts as a potent electron-withdrawing group, which activates the chlorine atom at the C2 position, making it susceptible to nucleophilic attack by the secondary amine of morpholine.[\[1\]](#)[\[3\]](#)

The reaction proceeds via a high-energy, transient intermediate known as a Meisenheimer complex.^[1] Managing reaction conditions, such as temperature and solvent, is crucial for controlling regioselectivity and maximizing yield, especially when starting from precursors like 2,3-dichloropyridine.^[1]

Synthetic Workflow Diagram



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